molecular formula C12H13BrO B6198716 1-(bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane CAS No. 2703780-90-7

1-(bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane

Cat. No.: B6198716
CAS No.: 2703780-90-7
M. Wt: 253.1
InChI Key:
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Description

1-(bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a bromomethyl group, a phenyl group, and an oxabicyclohexane ring system, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane typically involves a [2+2] cycloaddition reaction. This reaction is facilitated by photochemical methods, where light energy is used to drive the formation of the bicyclic structure. The starting materials often include 1,5-dienes, which undergo cycloaddition to form the desired bicyclic compound .

Industrial Production Methods

While specific industrial production methods for 1-(bromomethyl)-3-phenyl-2-oxabicyclo[21This would require specialized equipment to ensure consistent light exposure and reaction conditions, as well as optimization of reaction parameters to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state and structure of the compound .

Scientific Research Applications

1-(bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane involves its interaction with specific molecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the modulation of biological pathways and the alteration of cellular functions. The oxabicyclohexane ring system provides structural rigidity, which can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane: A similar bicyclic structure without the bromomethyl and phenyl groups.

    Bicyclo[1.1.1]pentane: Another bicyclic compound with a different ring system, known for its use as a bioisostere in medicinal chemistry.

    Bicyclo[3.1.0]hexane: A related structure with a different ring fusion pattern

Uniqueness

1-(bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane is unique due to its combination of a bromomethyl group, a phenyl group, and an oxabicyclohexane ring system. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

2703780-90-7

Molecular Formula

C12H13BrO

Molecular Weight

253.1

Purity

95

Origin of Product

United States

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